7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
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Overview
Description
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a benzimidazole moiety attached to a chromenone structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 7-hydroxychromen-2-one with 1-methyl-1H-benzimidazole under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The benzimidazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one
- 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
Uniqueness
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the hydroxyl group and the benzimidazole moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-19-14-5-3-2-4-13(14)18-16(19)12-8-10-6-7-11(20)9-15(10)22-17(12)21/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZNUORQKWCUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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